molecular formula C8H9BrN2O3 B15313718 (s)-2-Amino-2-(4-bromo-2-nitrophenyl)ethan-1-ol

(s)-2-Amino-2-(4-bromo-2-nitrophenyl)ethan-1-ol

Cat. No.: B15313718
M. Wt: 261.07 g/mol
InChI Key: RQUUVCHSUBGMJO-SSDOTTSWSA-N
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Description

(s)-2-Amino-2-(4-bromo-2-nitrophenyl)ethan-1-ol is an organic compound that features a bromine and nitro group attached to a phenyl ring, along with an amino and hydroxyl group on an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(4-bromo-2-nitrophenyl)ethan-1-ol typically involves the reaction of 4-bromo-2-nitrobenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(4-bromo-2-nitrophenyl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of 2-(4-bromo-2-nitrophenyl)acetaldehyde or 2-(4-bromo-2-nitrophenyl)acetone.

    Reduction: Formation of 2-amino-2-(4-bromo-2-aminophenyl)ethan-1-ol.

    Substitution: Formation of derivatives such as 2-(4-azido-2-nitrophenyl)ethan-1-ol or 2-(4-thio-2-nitrophenyl)ethan-1-ol.

Scientific Research Applications

(s)-2-Amino-2-(4-bromo-2-nitrophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(4-bromo-2-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitro and bromine groups can influence its reactivity and binding affinity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-chloro-2-nitrophenyl)ethan-1-ol
  • 2-Amino-2-(4-fluoro-2-nitrophenyl)ethan-1-ol
  • 2-Amino-2-(4-iodo-2-nitrophenyl)ethan-1-ol

Uniqueness

(s)-2-Amino-2-(4-bromo-2-nitrophenyl)ethan-1-ol is unique due to the presence of the bromine atom, which can impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s interactions with molecular targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C8H9BrN2O3

Molecular Weight

261.07 g/mol

IUPAC Name

(2S)-2-amino-2-(4-bromo-2-nitrophenyl)ethanol

InChI

InChI=1S/C8H9BrN2O3/c9-5-1-2-6(7(10)4-12)8(3-5)11(13)14/h1-3,7,12H,4,10H2/t7-/m1/s1

InChI Key

RQUUVCHSUBGMJO-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])[C@@H](CO)N

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])C(CO)N

Origin of Product

United States

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